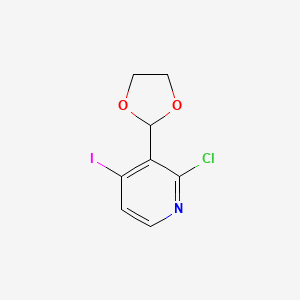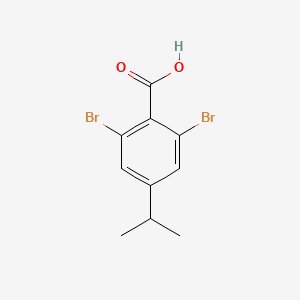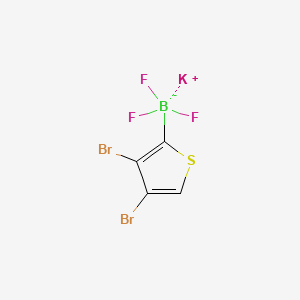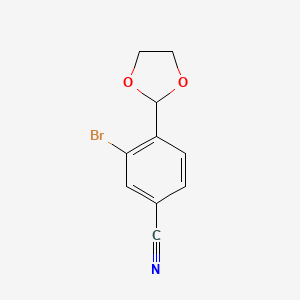
2-Chloro-3-(1,3-dioxolan-2-yl)-4-iodopyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-(1,3-dioxolan-2-yl)-4-iodopyridine is a chemical compound with the molecular formula C8H8ClNO2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 in the ring .
Synthesis Analysis
The synthesis of 2-Chloro-3-(1,3-dioxolan-2-yl)-4-iodopyridine involves the reaction of 2-chloroquinoline-3-carbaldehyde with ethylene glycol in refluxing toluene containing p-toluenesulfonic acid . This leads to the formation of the desired intermediate 2-chloro-3-(1,3-dioxolan-2-yl)-quinoline .Molecular Structure Analysis
The molecular structure of 2-Chloro-3-(1,3-dioxolan-2-yl)-4-iodopyridine is based on the pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The molecule also contains a 1,3-dioxolane group, which is a type of acetal functional group consisting of a 1,3-dioxolane ring .Chemical Reactions Analysis
The chemical reactions involving 2-Chloro-3-(1,3-dioxolan-2-yl)-4-iodopyridine are complex and can lead to a variety of products. For example, treatment of 2-(3-(1,3-dioxolan-2-yl)quinolin-2-yl)-N-substituted hydrazinecarbothioamide, which is prepared by two steps: first reaction of 1 with ethylene glycol followed by reaction with hydrazine hydrate to afford 3-(1,3-dioxolan-2-yl)-2-hydrazinoquinoline .Applications De Recherche Scientifique
Synthesis of Quinoline Derivatives
2-Chloro-3-(1,3-dioxolan-2-yl)-4-iodopyridine is a key intermediate in the synthesis of quinoline derivatives. These compounds are of significant interest due to their wide range of pharmacological activities. The compound can undergo various chemical reactions to construct fused or binary quinoline-core heterocyclic systems, which are essential in medicinal chemistry .
Biological Evaluation
The synthesized quinoline derivatives from 2-Chloro-3-(1,3-dioxolan-2-yl)-4-iodopyridine can be biologically evaluated for their potential as therapeutic agents. They are often tested for anticancer, antitubercular, and neurotrophic activities, as well as their effectiveness as cardiovascular agents .
Development of Cardiovascular Drugs
Due to its role in synthesizing polyhydroquinoline derivatives, this compound is instrumental in the development of new cardiovascular drugs. These derivatives have shown promise in treating various cardiovascular diseases, making the compound a valuable asset in drug discovery and development .
Anticancer Research
The compound’s derivatives are also explored for their anticancer properties. By modifying the quinoline core, researchers can develop new molecules that may inhibit the growth of cancer cells or induce apoptosis, contributing to cancer treatment strategies .
Suzuki-Miyaura Coupling Reactions
In the field of organic synthesis, 2-Chloro-3-(1,3-dioxolan-2-yl)-4-iodopyridine can be used in Suzuki-Miyaura coupling reactions. This is a pivotal cross-coupling method that allows for the formation of carbon-carbon bonds, essential for constructing complex organic molecules .
Heterocyclic Compound Synthesis
The compound is also significant in the synthesis of various heterocyclic compounds. These structures are the backbone of many pharmaceuticals and are crucial for the development of drugs with diverse biological activities .
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-3-(1,3-dioxolan-2-yl)-4-iodopyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClINO2/c9-7-6(5(10)1-2-11-7)8-12-3-4-13-8/h1-2,8H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRNZONMWXJSHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=CN=C2Cl)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClINO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.50 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(1,3-dioxolan-2-yl)-4-iodopyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














